molecular formula C23H23N3O2 B5425101 N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

Cat. No.: B5425101
M. Wt: 373.4 g/mol
InChI Key: ADMVOWADRZGQNU-UHFFFAOYSA-N
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Description

“N-1-naphthyl-N’-[4-(1-piperidinylcarbonyl)phenyl]urea” is a complex organic compound. Ureas are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical, pharmaceutical and agrochemical industries .


Synthesis Analysis

A general method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .


Chemical Reactions Analysis

Ureas generally undergo most reactions typical to primary amines such as diazotation . They can also act as ligands to give several coordination compounds .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For example, personal protective equipment/face protection should be worn, adequate ventilation should be ensured, dust formation should be avoided, and the compound should not get in eyes, on skin, or on clothing .

Properties

IUPAC Name

1-naphthalen-1-yl-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(26-15-4-1-5-16-26)18-11-13-19(14-12-18)24-23(28)25-21-10-6-8-17-7-2-3-9-20(17)21/h2-3,6-14H,1,4-5,15-16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMVOWADRZGQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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